5-Bromo-4-chloro-2-fluorotoluene
Overview
Description
5-Bromo-4-chloro-2-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical syntheses and has significant applications in scientific research.
Mechanism of Action
Target of Action
It is often used as a reagent in various chemical reactions, suggesting that its targets could be other reactants in these reactions .
Mode of Action
5-Bromo-4-chloro-2-fluorotoluene is a halogenated toluene derivative. It is often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In these reactions, the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
Its use in suzuki-miyaura coupling reactions suggests that it may play a role in the synthesis of various biologically active compounds .
Pharmacokinetics
As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this would depend on many factors, including the route of administration and the presence of any functional groups that might affect its pharmacokinetics .
Result of Action
As a chemical reagent, its primary effect is likely to be the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Its stability may also be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-4-chloro-2-fluorotoluene can be synthesized through several methods. One common method involves the halogenation of 2-fluorotoluene. The process typically includes:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom.
Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-Bromo-4-chloro-2-fluorobenzoic acid.
Scientific Research Applications
5-Bromo-4-chloro-2-fluorotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of halogenated aromatic compounds and their biological activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorotoluene
- 4-Chloro-2-fluorotoluene
- 2-Fluorotoluene
- 3-Bromo-2-chloro-6-fluorotoluene
Uniqueness
5-Bromo-4-chloro-2-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPIRQSZOBOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378327 | |
Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-18-5 | |
Record name | 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201849-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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